Cas no 2301-25-9 (1-(4-Nitrophenyl)-1H-imidazole)
1-(4-Nitrophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Nitrophenyl)-1H-imidazole
- 1-(4-Nitrophenyl)imidazole
- 1-(p-nitrophenyl)-imidazol
- 1H-Imidazole, 1-(4-nitrophenyl)-
- 1-(Imidazol-1-yl)-4-nitrobenzene
- Imidazole,1-(p-nitrophenyl)- (7CI,8CI)
- 1-(p-Nitrophenyl)imidazole
- 4-(1H-Imidazol-1-yl)-1-nitrobenzene
- 4-(Imidazol-1-yl)nitrobenzene
- Imidazole, 1-(p-nitrophenyl)-
- 4-(1H-Imidazol-1-yl)-nitrobenzene
- PUCOOPJLAXJKOO-UHFFFAOYSA-N
- (4-nitrophenyl)imidazole
- Cambridge id 5511236
- Oprea1_015132
- MLS001030210
- 1-(-4-nitrophenyl)imidazole
- 4-(imidazole-1-yl)nitrobenzene
- MFCD00060491
- J-800094
- HMS2803C04
- SR-01000399376
- NCGC00246371-01
- SR-01000399376-1
- BRN 0164842
- CS-0157619
- SCHEMBL1067002
- 1-(4-Nitro-phenyl)-1H-imidazole
- GEO-02033
- DTXSID20177566
- 5-23-04-00269 (Beilstein Handbook Reference)
- CHEMBL279810
- AM20060912
- AKOS000267665
- FT-0605761
- 2301-25-9
- InChI=1/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7
- W-200237
- J-640091
- DS-0167
- SMR000427321
- DTXCID80100057
- STK126498
- DB-018617
- imidazole, 1-(4-nitro)phenyl-
- 1-(4-Nitrophenyl)-1H-imidazole (9CI)
- 626-044-6
-
- MDL: MFCD00060491
- Inchi: 1S/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7H
- InChI Key: PUCOOPJLAXJKOO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1C=NC=C1)=O
- BRN: 0164842
Computed Properties
- Exact Mass: 189.05400
- Monoisotopic Mass: 189.053826
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 63.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.33
- Melting Point: 198-203 ºC
- Boiling Point: 374.1°C at 760 mmHg
- Flash Point: 180.1°C
- Refractive Index: 1.65
- PSA: 63.64000
- LogP: 2.30370
- Solubility: Not determined
1-(4-Nitrophenyl)-1H-imidazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36
- RTECS:NI7962000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
1-(4-Nitrophenyl)-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Nitrophenyl)-1H-imidazole Pricemore >>
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| Fluorochem | 018909-5g |
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| Apollo Scientific | OR912274-1g |
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2301-25-9 | 98% | 1g |
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| Apollo Scientific | OR912274-5g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12890-1g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12890-5g |
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| Chemenu | CM186791-10g |
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1-(4-Nitrophenyl)-1H-imidazole Suppliers
1-(4-Nitrophenyl)-1H-imidazole Related Literature
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Yongbin Wang,Yu Zhang,Beibei Yang,Ao Zhang,Qizheng Yao Org. Biomol. Chem. 2015 13 4101
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2. A convenient copper-catalyzed direct amination of nitroarenes with O-alkylhydroxylaminesShinzo Seko,Kunihito Miyake,Norio Kawamura J. Chem. Soc. Perkin Trans. 1 1999 1437
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James R. Pankhurst,Yannick T. Guntern,Mounir Mensi,Raffaella Buonsanti Chem. Sci. 2019 10 10356
Additional information on 1-(4-Nitrophenyl)-1H-imidazole
Professional Introduction to Compound with CAS No. 2301-25-9 and Product Name: 1-(4-Nitrophenyl)-1H-imidazole
The compound with the CAS number 2301-25-9 and the product name 1-(4-Nitrophenyl)-1H-imidazole represents a significant area of interest in the field of chemical and pharmaceutical research. This heterocyclic compound, featuring a nitro-substituted phenyl ring attached to an imidazole core, has garnered attention due to its unique structural and chemical properties. The imidazole moiety is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry, often found in biologically active molecules such as antiviral, antibacterial, and anticancer agents.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 1-(4-Nitrophenyl)-1H-imidazole, making it a valuable intermediate in the synthesis of more complex pharmaceuticals. The nitro group on the phenyl ring not only contributes to the compound's reactivity but also influences its electronic properties, which can be leveraged in various chemical transformations. For instance, the reduction of the nitro group to an amine can yield derivatives with altered biological activity, opening up new avenues for drug development.
In the realm of medicinal chemistry, 1-(4-Nitrophenyl)-1H-imidazole has been explored for its potential applications in treating neurological disorders. Studies have suggested that imidazole derivatives can modulate ion channels and neurotransmitter systems, making them promising candidates for drugs targeting conditions such as epilepsy and depression. The presence of the nitro group may enhance binding affinity to specific receptors or enzymes, thereby improving therapeutic efficacy.
Moreover, the compound's structural framework allows for modifications that can fine-tune its pharmacokinetic properties. For example, introducing fluorine atoms or other halogens into the phenyl ring can improve metabolic stability and bioavailability. Such structural optimizations are critical in drug discovery, as they can significantly impact a molecule's ability to reach its target site within the body effectively.
From a synthetic chemistry perspective, 1-(4-Nitrophenyl)-1H-imidazole serves as a versatile building block for constructing more intricate molecular architectures. The imidazole ring can be further functionalized through nucleophilic substitution reactions, allowing chemists to introduce various substituents at different positions. This flexibility is particularly useful in designing molecules with tailored biological activities.
Recent research has also highlighted the compound's role in materials science. Imidazole derivatives have been investigated for their potential use in organic electronics, where they can act as ligands or dopants in conductive polymers. The electron-withdrawing nature of the nitro group can influence charge transport properties, making these compounds valuable in developing next-generation electronic devices.
The pharmaceutical industry continues to explore new applications for 1-(4-Nitrophenyl)-1H-imidazole, driven by its multifaceted utility. Ongoing clinical trials are assessing its efficacy in treating inflammatory diseases by modulating immune responses. The compound's ability to interact with multiple biological targets makes it a promising candidate for developing combination therapies that could offer synergistic benefits.
In conclusion, 1-(4-Nitrophenyl)-1H-imidazole (CAS No. 2301-25-9) is a compound of considerable interest due to its structural versatility and potential applications across multiple domains. Its role as an intermediate in pharmaceutical synthesis, a candidate for treating neurological disorders, and a material for organic electronics underscores its importance in modern chemical research. As synthetic techniques continue to evolve, further exploration of this compound's properties will undoubtedly yield new insights and innovations.
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